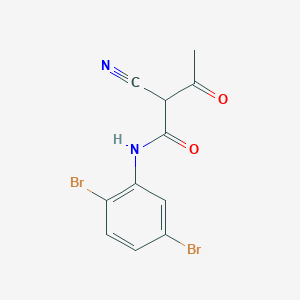
Halxazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Halxazone is a natural product found in Streptomyces halstedii with data available.
Scientific Research Applications
1. Hexaminolevulinate in Bladder Cancer Detection
Hexaminolevulinate (HAL) is a tumor photosensitizer used in blue-light cystoscopy (BLC) as an adjunct to white-light cystoscopy (WLC) for the diagnosis and management of non-muscle-invasive bladder cancer (NMIBC). Since its FDA approval in 2010 in the USA, HAL has demonstrated effectiveness in improving detection rates compared to WLC alone and plays a role in reducing NMIBC recurrence (Daneshmand et al., 2014).
2. Application in Cervical Intraepithelial Neoplasia
HAL photodynamic therapy (PDT) has shown promise in treating cervical intraepithelial neoplasia (CIN) 1/2. It offers a tissue-preserving alternative for women of childbearing age who wish to preserve the cervix. In a study, HAL PDT exhibited a significant response in clearing oncogenic HPV in women with CIN 2, emphasizing its potential in treating this condition (Hillemanns et al., 2015).
3. Bioavailability in Human Subjects
A study on the bioavailability of HAL following intravesical administration to human volunteers revealed that systemic absorption of HAL is low. This finding supports the clinical experience showing no systemic side effects of HAL, making it a safe option for localized treatments (Klem et al., 2006).
4. Impact on Bladder Cancer Recurrence
A meta-analysis confirmed that HAL significantly improves the detection of bladder tumors, leading to a reduction in recurrence at 9-12 months. This benefit is evident across various risk levels and in patients with Ta, T1, CIS, primary, and recurrent cancer (Burger et al., 2013).
5. Comparative Efficacy in Detection
In various studies, HAL combined with blue light cystoscopy (BLC) has generally outperformed white light cystoscopy (WLC) in detecting bladder cancer. It has shown higher detection rates and aided in more complete treatment decisions. HAL-BLC is also associated with reduced tumor recurrence rates in trials with up to 2 years of follow-up (Yang, 2014).
properties
Product Name |
Halxazone |
|---|---|
Molecular Formula |
C14H11NO4 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
8-(hydroxymethyl)-1-methoxyphenoxazin-3-one |
InChI |
InChI=1S/C14H11NO4/c1-18-12-5-9(17)6-13-14(12)15-10-4-8(7-16)2-3-11(10)19-13/h2-6,16H,7H2,1H3 |
InChI Key |
KLCVQEAOBBHOHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C=C2C1=NC3=C(O2)C=CC(=C3)CO |
synonyms |
8-hydroxymethyl-1-methoxy-3H-phenoxazin-3-one halxazone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



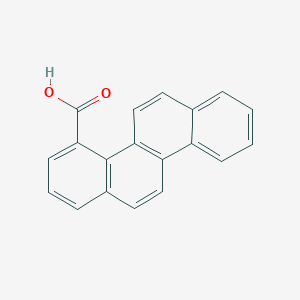
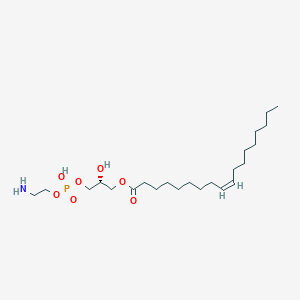
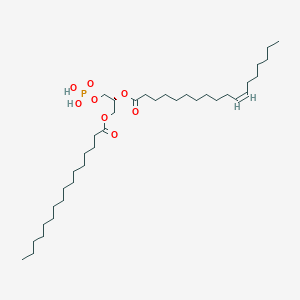
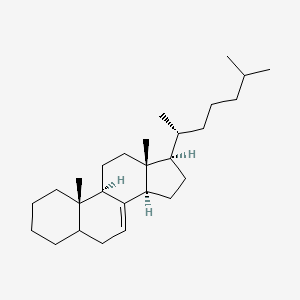
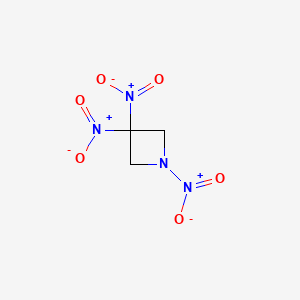
![2-[[(1S,2R)-2-[[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-1-methylpropyl]oxy]acetic acid](/img/structure/B1241387.png)

![(2R)-2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]-2-cyclohexylacetic acid](/img/structure/B1241390.png)
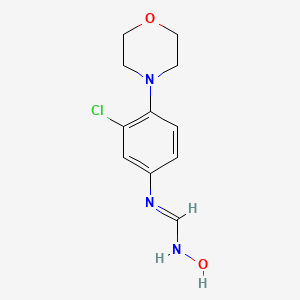


![1H-Imidazole, 4-[3-[4-(trifluoromethyl)phenoxy]propyl]-](/img/structure/B1241396.png)
![5-Amino-1-cyclopropyl-6,8-difluoro-4-oxo-7-[3-(triazol-1-yl)pyrrolidin-1-yl]quinoline-3-carboxylic acid](/img/structure/B1241397.png)
